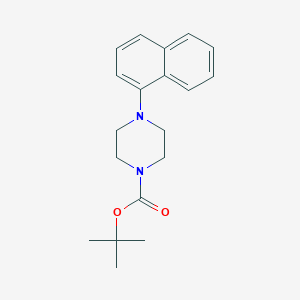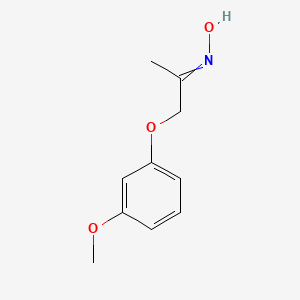
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets.
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with 1-naphthalenyl carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Análisis De Reacciones Químicas
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester can be compared with similar compounds like:
1-Piperazinecarboxylic acid, 4-(4-bromo-1-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a bromine atom in place of a hydrogen atom, which can affect its reactivity and interactions.
1-Piperazinecarboxylic acid, 4-(2-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a different position of the naphthalenyl group, which can influence its chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields.
Propiedades
Número CAS |
206347-34-4 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl 4-naphthalen-1-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-11-20(12-14-21)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3 |
Clave InChI |
SWSYBZJEUSXCHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)






![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
